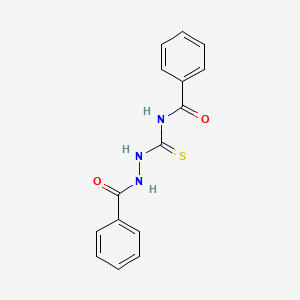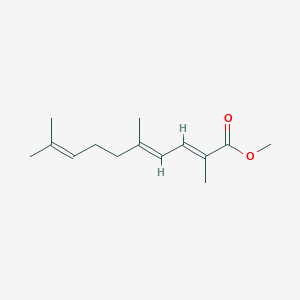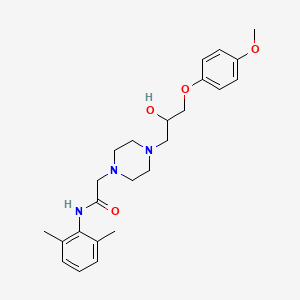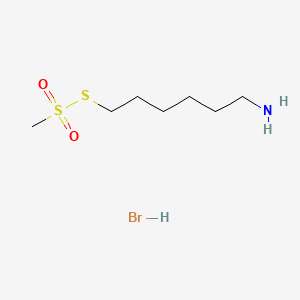
1,4-Dibenzoylthiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzoylthiosemicarbazide is a compound that has been studied for its potential in various applications. It forms complexes with other elements such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which have been characterized by elemental analyses, magnetic susceptibility measurements, UV/Vis, IR .
Synthesis Analysis
The synthesis of 1,4-Dibenzoylthiosemicarbazide involves the benzoylation of thiosemicarbazide with benzoyl chloride in a basic medium . This reaction results in a mixture of two compounds: 1,2-dibenzoylthiosemicarbazide and 1,4-dibenzoylthiosemicarbazide . The structure of these novel compounds is determined using 2D NMR spectroscopy techniques .Molecular Structure Analysis
The molecular structure of 1,4-Dibenzoylthiosemicarbazide is determined using various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR . These methods provide detailed information about the compound’s structure and its chemical bonds .Chemical Reactions Analysis
The benzoylation and dibenzoylation of thiosemicarbazide, as well as the benzoylation of 1-benzoylthiosemicarbazide with benzoyl chloride in DMF in the presence of pyridine, lead to mixtures of compounds, from which the two isomers, 1,2-dibenzoylthiosemicarbazide and 1,4-dibenzoylthiosemicarbazide, have been identified .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dibenzoylthiosemicarbazide can be determined using various methods such as IR spectroscopy and NMR spectroscopy . These methods provide information about the compound’s functional groups, chemical bonds, and molecular structure .科学的研究の応用
Antibacterial Activity :
- Paneth et al. (2017) synthesized derivatives of 1,4-dibenzoylthiosemicarbazide and found significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated effectiveness comparable to conventional antibiotics like ampicillin and vancomycin (Paneth et al., 2017).
Antimycobacterial and Anticonvulsant Activities :
- Gülerman et al. (1997) investigated new derivatives of 1,4-dibenzoylthiosemicarbazide for their antimycobacterial and anticonvulsant activities. These compounds showed potential against M. fortuitum and exhibited some level of anticonvulsant activity (Gülerman et al., 1997).
Antifungal and Antibacterial Properties :
- Barbosa et al. (1990) explored the antifungal and antibacterial activities of new acylsemicarbazides and acylthiosemicarbazides, noting variations in activity based on different substituents (Barbosa et al., 1990).
Cyclization to Benzothiazoles :
- Kost et al. (1978) investigated the cyclization of 1,4-disubstituted thiosemicarbazides, including 1,4-dibenzoylthiosemicarbazide, into benzothiazoles, which are important in medicinal chemistry (Kost et al., 1978).
Pharmaceutical Applications :
- Xin (2013) synthesized a novel compound with a benzimidazole moiety, incorporating 1,4-dibenzoylthiosemicarbazide, and studied its structure through NMR, indicating potential pharmaceutical applications (Xin, 2013).
Spectroscopic Characterization :
- Ahmed (2006) characterized metal complexes derived from 1,4-dibenzoylthiosemicarbazide using various spectroscopic methods, suggesting applications in coordination chemistry (Ahmed, 2006).
作用機序
While the exact mechanism of action of 1,4-Dibenzoylthiosemicarbazide is not fully understood, it’s known that thiosemicarbazide derivatives have been garnering substantial attention due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .
将来の方向性
The future research directions for 1,4-Dibenzoylthiosemicarbazide could involve further exploration of its biological activities and potential applications. There is a great interest in the last years for 3-substituted 4H-5-mercapto-1,2,4-triazoles and their derivatives due to their various uses, especially as biologically active compounds . Further studies could also focus on the synthesis of new compounds derived from 1,4-Dibenzoylthiosemicarbazide and their potential applications .
特性
IUPAC Name |
N-(benzamidocarbamothioyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMPRZIPWCSJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)
